Asimadoline

描述

阿西马多林是一种合成化合物,作为外周选择性κ-阿片受体激动剂。 它最初由德国达姆施塔特的默克公司开发,并被研究用于其潜在的治疗应用,特别是在治疗肠易激综合征方面 .

准备方法

阿西马多林的合成涉及几个步骤,从制备关键中间体N-[(1S)-2-[(3S)-3-羟基吡咯烷-1-基]-1-苯乙基]-N-甲基-2,2-二苯基乙酰胺开始。反应条件通常涉及使用有机溶剂和催化剂来促进目标产物的形成。 工业生产方法可能涉及优化这些反应条件以最大限度地提高产率和纯度 .

化学反应分析

科学研究应用

Irritable Bowel Syndrome (IBS)

Asimadoline has been investigated for its efficacy in treating IBS, particularly in patients with diarrhea-predominant IBS. Clinical trials have demonstrated that this compound can reduce abdominal pain and discomfort without significantly affecting bowel function. For instance, a study showed that a single 1.5 mg dose decreased pain perception in response to colonic distention without altering colonic compliance .

Table 1: Efficacy of this compound in IBS Clinical Trials

| Study Type | Dose (mg) | Pain Reduction | Notes |

|---|---|---|---|

| Randomized Trial | 0.5 | Significant | Acute dosing reduced pain perception |

| On-Demand Schedule | 1.5 | Moderate | Reduced abdominal discomfort |

| Long-term Study | Varies | Not effective | Did not significantly reduce pain severity |

Chronic Pain Management

This compound is being explored as a treatment option for chronic pain conditions due to its peripheral action and minimal CNS side effects. In studies involving healthy volunteers, this compound demonstrated significant effects on renal function and hormonal responses related to fluid balance, suggesting potential utility in managing chronic pain without the typical opioid-related complications .

Table 2: Pharmacodynamics of this compound

| Parameter | Placebo | This compound (10 mg) |

|---|---|---|

| Plasma Sodium Concentration | 143 ± 1.3 | 153 ± 1.9 |

| Serum Osmolarity | 290 ± 5 | 313 ± 5 |

| Free-water Clearance | -2.5 ± 0.7 | -1.7 ± 1.1 |

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- Visceral Pain Studies : Animal models have shown that this compound effectively reduces visceral pain responses to gastric and colonic distention, suggesting its role in treating functional gut disorders without significant effects on gastrointestinal motility .

- Clinical Trials : A four-week trial assessing on-demand dosing schedules revealed that while this compound did not significantly reduce the severity of abdominal pain compared to placebo, it was well-tolerated and showed potential for further exploration in IBS treatment .

作用机制

阿西马多林通过作为κ-阿片受体的激动剂发挥作用,而κ-阿片受体主要位于消化道。通过与这些受体结合,阿西马多林调节内脏疼痛和肠道运动,使其成为治疗肠易激综合征等疾病的潜在疗法。 涉及的分子靶点和途径包括激活κ-阿片受体,导致疼痛感知和胃肠功能发生变化 .

相似化合物的比较

阿西马多林因其外周选择性作用而与其他κ-阿片受体激动剂不同,从而最大程度地减少了中枢神经系统的副作用。类似的化合物包括:

生物活性

Asimadoline is a potent κ-opioid receptor agonist that has garnered attention for its potential therapeutic applications, particularly in the management of visceral pain and gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound has a diaryl acetamide structure and exhibits high affinity for the κ-opioid receptor. Its binding affinity is characterized by an IC50 value of approximately 1.2 nM in human recombinant receptors, making it a selective agonist with a binding ratio of κ:μ:δ at approximately 1:501:498 . This selectivity is crucial for its therapeutic effects, as it minimizes side effects commonly associated with μ-opioid receptor activation.

Receptor Binding Affinity

| Receptor Type | IC50 (nM) |

|---|---|

| Human κ | 1.2 |

| Guinea Pig κ | 5.6 |

| Human μ | >600 |

| Human δ | >500 |

Pharmacological Effects

This compound's primary pharmacological action is its ability to modulate visceral sensation. In clinical studies, it has been shown to reduce pain associated with colonic distension without altering colonic compliance, which is significant for patients suffering from conditions like irritable bowel syndrome (IBS) .

Clinical Findings

- Case Study 1 : In a double-blind study involving IBS patients, this compound significantly improved abdominal pain scores compared to placebo .

- Case Study 2 : Healthy volunteers demonstrated reduced visceral pain responses to colonic distension at subnoxious pressures after administration of this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral absorption, with maximum plasma concentrations (Cmax) reached within 0.5 to 2 hours post-administration. The half-life after single doses ranges from 5.5 hours to approximately 15-20 hours after repeated dosing . The absolute bioavailability is estimated at 40-50%, which can be slightly enhanced with food intake.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (after 5 mg dose) | 80-120 ng/ml |

| Terminal Half-Life | 15-20 hours |

| Bioavailability | 40-50% |

Metabolism and Drug Interactions

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with multiple metabolites identified in urine and feces . Notably, interactions with CYP3A4 inhibitors like ketoconazole result in only modest increases in plasma concentrations, indicating a favorable safety profile regarding drug-drug interactions.

属性

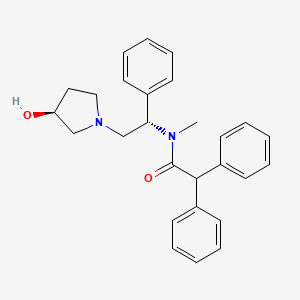

IUPAC Name |

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLHNYVMZCADTC-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165285 | |

| Record name | Asimadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders. | |

| Record name | Asimadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

153205-46-0 | |

| Record name | Asimadoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asimadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asimadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]

A: Upon binding to KOR, this compound mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]

A: this compound exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]

A: Studies suggest that this compound's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, this compound treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to this compound's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]

A: this compound has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []

A: this compound is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.

A: this compound's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []

A: Researchers have employed various in vitro and in vivo models to assess this compound's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:

- Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of this compound in a chronic inflammatory setting. [, , , , ]

- Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate this compound's effects on visceral pain, a key symptom in IBS. [, , , , ]

- Atopic dermatitis model in dogs: Topical this compound gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []

A: Clinical trials evaluating this compound in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.

A: Research mentions the development of topical this compound gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []

ANone: Several alternative therapeutic approaches are under investigation for IBS, including:

- Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []

- 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []

- 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]

- Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []

ANone: Key milestones in this compound's development include:

- Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]

- Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]

- Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []

A: this compound research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in this compound's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of this compound's therapeutic potential and developing novel treatment strategies for various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。